N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a fluorobenzo[d]thiazole moiety, a methylsulfonyl group, and a morpholinopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Fluorobenzo[d]thiazole Core: This step involves the reaction of a suitable precursor with fluorine-containing reagents under controlled conditions.
Introduction of the Methylsulfonyl Group: This can be achieved through sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Morpholinopropyl Side Chain: This step involves the reaction of the intermediate with morpholine and a suitable linker, often under basic conditions.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate with benzamide and converting it to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through binding to these targets, modulating their activity, or altering their expression.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
- N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
- N-(6-iodobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
Uniqueness
The uniqueness of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE lies in the presence of the fluorine atom in the benzo[d]thiazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)20-6-3-2-5-17(20)21(27)26(10-4-9-25-11-13-30-14-12-25)22-24-18-8-7-16(23)15-19(18)31-22;/h2-3,5-8,15H,4,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLAZYRJTFOPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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